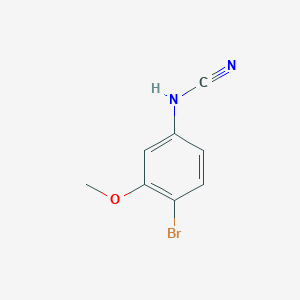

(4-Bromo-3-methoxyphenyl)cyanamide

Description

(4-Bromo-3-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methoxy group substituted at the 4- and 3-positions of the phenyl ring, respectively. Cyanamides, in general, are nitrogen-containing compounds with the functional group $-\text{NH}-\text{C≡N}$, and their bioactivity often depends on substituents attached to the aromatic ring. For example, cyanamide itself has agricultural applications due to its phytotoxic and pathogen-inhibiting properties , and natural cyanamide biosynthesis in plants involves L-canavanine as a precursor .

Properties

CAS No. |

921631-69-8 |

|---|---|

Molecular Formula |

C8H7BrN2O |

Molecular Weight |

227.06 g/mol |

IUPAC Name |

(4-bromo-3-methoxyphenyl)cyanamide |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-4-6(11-5-10)2-3-7(8)9/h2-4,11H,1H3 |

InChI Key |

QXLVETJHQBOUGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide (Parent Compound)

Cyanamide ($ \text{H}_2\text{N}-\text{C≡N} $) serves as the foundational structure for derivatives like (4-Bromo-3-methoxyphenyl)cyanamide. Key differences include:

- Bioactivity : Cyanamide exhibits phytotoxicity, reducing plant biomass and height under controlled conditions, likely due to oxidative stress induction . In contrast, substituted cyanamides like this compound may modulate this toxicity through steric and electronic effects from substituents.

- Pathogen Resistance: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat compared to ammonium nitrate .

Substituted Phenylcyanamide Derivatives

Structural analogs with varying substituents highlight the impact of functional groups:

- (4-Chlorophenyl)cyanamide : The chloro substituent increases electrophilicity compared to the bromo-methoxy derivative. Chlorinated cyanamides are often explored as enzyme inhibitors.

Agricultural Cyanamide Derivatives

Cyanamide-based fertilizers (e.g., calcium cyanamide) are compared to this compound in terms of phytotoxicity and efficacy:

- Phytotoxicity : Cyanamide reduces plant biomass by 20–30% compared to ammonium nitrate, likely due to $ \text{H}2\text{O}2 $ accumulation . The bromo-methoxy derivative’s phytotoxicity remains unstudied but may differ due to slower degradation kinetics.

- Antioxidant Response : Cyanamide elevates salicylic acid (SA) in pathogen-infected plants, enhancing systemic acquired resistance . Substituents in this compound could influence SA signaling pathways.

Table 2 : Cyanamide vs. Ammonium Nitrate Fertilization Effects

| Parameter | Cyanamide | Ammonium Nitrate |

|---|---|---|

| Bgt Infection Reduction | 40–50% | 10–15% |

| Plant Biomass Reduction | 25% | 5% |

| $ \text{H}2\text{O}2 $ Levels | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.